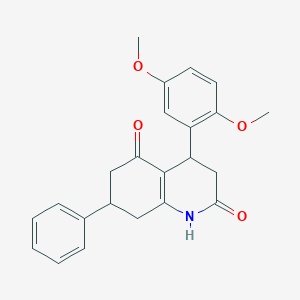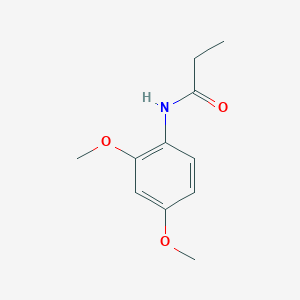![molecular formula C19H22N6 B5564219 4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine](/img/structure/B5564219.png)
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine is a complex organic compound that features a unique combination of cyclopropyl, imidazole, triazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized via the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts.
Imidazole Synthesis: The imidazole ring is often synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Triazole Formation: The triazole ring can be formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Piperidine Introduction: The piperidine ring is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and risperidone.
Uniqueness
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine is unique due to its combination of cyclopropyl, imidazole, triazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[4-[1-[(1R,2S)-2-phenylcyclopropyl]imidazol-2-yl]triazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-2-4-14(5-3-1)16-12-18(16)24-11-10-21-19(24)17-13-25(23-22-17)15-6-8-20-9-7-15/h1-5,10-11,13,15-16,18,20H,6-9,12H2/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDWTRPKXQHGX-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=NC=CN3C4CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2C=C(N=N2)C3=NC=CN3[C@@H]4C[C@H]4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)



![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)

![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE](/img/structure/B5564235.png)
